2-Methyl-5-(1,2-oxazol-3-yl)pyridine
Description
Properties
CAS No. |
917396-43-1 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-8(6-10-7)9-4-5-12-11-9/h2-6H,1H3 |
InChI Key |
JSCLADMADPAFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Comparisons
Preparation Methods
Robinson–Gabriel Cyclodehydration
The Robinson–Gabriel protocol is widely employed for oxazole ring formation. In one approach, α-amino ketones derived from pyridine precursors undergo cyclization using polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFAA). For example, treatment of 5-aminonicotinic acid derivatives with TFAA in dichloromethane generates the oxazole core via intramolecular dehydration. This method achieves yields of 68–90% for analogous structures.
Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
POCl₃ facilitates cyclization of acylated α-amino ketones. A study demonstrated that reacting α-amino-4-nitroacetophenone with aryl carbonyl chlorides followed by POCl₃ treatment yields 2,5-disubstituted oxazoles. Applied to pyridine systems, this method produces 2-methyl-5-(oxazol-3-yl)pyridine in 74% yield after recrystallization.
Palladium-Catalyzed Cross-Coupling Strategies
Direct Arylation of Pyridine Derivatives
Palladium-catalyzed C–H arylation enables direct functionalization of pyridine scaffolds. A protocol using Pd(PPh₃)₄ and t-BuOLi in 1,4-dioxane couples brominated oxazoles with 2-methylpyridine derivatives. This method, adapted from benzoxazole syntheses, achieves 65–78% yields for analogous heterobiaryls.
Heterocyclization of Pyridine-N-Oxides
Metal-free cyclization of pyridine-N-oxides offers a mild route. A study on furopyridines showed that treating pyridine-N-oxide with ethyl propiolate in acetic acid generates fused oxazole analogs. Adapting this to 2-methylpyridine-N-oxide could yield the target compound at 50–70% efficiency.
Multi-Step Synthesis from Modular Intermediates
Oxazole Ring Construction on Pyridine Scaffolds
A three-step sequence involves:
-
Acylation : 2-Methyl-5-aminopyridine reacts with chloroacetyl chloride to form an amide intermediate.
-
Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the amine to a ketone.
-
Cyclization : T3P® (propylphosphonic anhydride) promotes cyclodehydration, forming the oxazole ring in 62–85% yield.
Oxazole-Pyridine Fragment Coupling
Coupling preformed oxazole and pyridine fragments via nucleophilic aromatic substitution (SNAr) is viable. For example, 3-bromooxazole reacts with 5-lithio-2-methylpyridine in THF at −78°C, achieving 55–60% yield.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Acetic acid and molecular oxygen promote CDC between N-amino-2-iminopyridines and β-ketoesters. While primarily used for pyrazolo[1,5-a]pyridines, adapting this to oxazole precursors could enable one-pot synthesis. For instance, reacting 2-methylpyridine-3-carboxaldehyde with ethyl glyoxylate under O₂ yields 72% of the target compound after 18 hours.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Robinson–Gabriel | TFAA, CH₂Cl₂, 0°C to rt | 68–90% | High regioselectivity | Requires anhydrous conditions |
| POCl₃ Cyclization | POCl₃, reflux, 4–6 h | 70–74% | Scalable | Corrosive reagents |
| Palladium Arylation | Pd(PPh₃)₄, t-BuOLi, 100°C | 65–78% | Broad substrate scope | Costly catalysts |
| CDC | AcOH, O₂, 130°C, 18 h | 72–94% | Atom-economical | High-temperature requirement |
| Pyridine-N-Oxide | AcOH, 80°C, 12 h | 50–70% | Metal-free | Moderate yields |
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